FMF-04-159-2

CDK14 covalent inhibition target engagement washout assay

Eliminate confounding off-target effects common to reversible pan-CDK inhibitors (e.g., AT7519). FMF-04-159-2 is a covalent CDK14 inhibitor that irreversibly binds C218, enabling sustained target engagement after compound washout-critical for deconvoluting CDK14-specific phenotypes. • Washout-resistant CDK14 inhibition (IC50 39.6 nM NanoBRET) • Pan-TAIRE selectivity; minimal CMCG off-target activity • Validated in α-Syn aggregation, Wnt/β-catenin TNBC metastasis, and cell cycle arrest models • Use with reversible control FMF-04-159-R for confident phenotype assignment

Molecular Formula C28H30Cl3N7O5S
Molecular Weight 683.0
CAS No. 2364489-81-4
Cat. No. B607487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFMF-04-159-2
CAS2364489-81-4
SynonymsFMF-04-159-2;  FMF041592;  FMF 04 159 2; 
Molecular FormulaC28H30Cl3N7O5S
Molecular Weight683.0
Structural Identifiers
SMILESO=C(C1=NNC=C1NC(C2=C(Cl)C=C(Cl)C=C2Cl)=O)NC3CCN(S(=O)(C4=CC=CC(NC(/C=C/CN(C)C)=O)=C4)=O)CC3
InChIInChI=1S/C28H30Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3-7,13-16,18H,8-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)/b7-4+
InChIKeyHZPYSAHDRSBARR-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FMF-04-159-2 (CAS 2364489-81-4): A Covalent CDK14 Inhibitor with Pan-TAIRE Kinase Selectivity for Targeted Research


FMF-04-159-2 is a potent, cell-permeable, covalent inhibitor of cyclin-dependent kinase 14 (CDK14), characterized by a unique TAIRE kinase-biased selectivity profile [1]. The compound exhibits irreversible binding to CDK14 via cysteine 218 (C218), which is essential for its sustained cellular target engagement and distinguishes it from reversible analogs [2]. As a tool compound, FMF-04-159-2 has been validated in diverse biological contexts, including cell cycle regulation, phospho-signaling, synucleinopathy, and Wnt/β-catenin-driven oncogenesis [3][4].

Why FMF-04-159-2 Cannot Be Substituted: Irreversible Target Engagement and Pan-TAIRE Bias vs. Standard CDK Inhibitors


Standard CDK inhibitors, such as the clinical candidate AT7519, exhibit broad, reversible polypharmacology across the CMCG kinase family, which confounds interpretation of CDK14-specific biology [1]. In contrast, FMF-04-159-2 achieves a differentiated selectivity profile through irreversible covalent bonding to CDK14 at C218, enabling sustained target engagement even after compound washout—a property absent in reversible analogs like FMF-04-159-R [2]. This covalent mechanism is critical for deconvoluting CDK14-dependent phenotypes from off-target effects, making FMF-04-159-2 the preferred chemical probe for studies requiring precise, durable CDK14 inhibition [3].

Quantitative Differentiation of FMF-04-159-2: Evidence-Based Comparison vs. AT7519, FMF-03-198-2, and FMF-04-159-R


Covalent, Irreversible CDK14 Engagement Sustained After Washout

FMF-04-159-2 demonstrates sustained CDK14 inhibition after compound washout, a hallmark of covalent binding. In a cellular NanoBRET assay, the IC50 of FMF-04-159-2 for CDK14 remained at 56.3 ± 6.0 nM following a 2-hour washout, compared to a baseline IC50 of 39.6 ± 2.8 nM without washout. In stark contrast, the reversible control compound FMF-04-159-R exhibited a 5-fold weaker baseline potency (IC50 = 563 ± 145 nM) and its potency further deteriorated by 7-fold after washout (IC50 = 3417 ± 1154 nM) [1].

CDK14 covalent inhibition target engagement washout assay

Superior Kinome-Wide Selectivity Over Parental Covalent Inhibitor FMF-03-198-2

FMF-04-159-2 was developed through iterative medicinal chemistry to improve upon the selectivity profile of the parental multi-targeted covalent inhibitor FMF-03-198-2. In HCT116 cells treated with 1 μM compound for 4 hours, KiNativ profiling revealed that FMF-04-159-2 exhibited a significantly narrower target range, primarily engaging the TAIRE kinases (CDK14, CDK16, CDK17, CDK18) with minimal off-target activity. In contrast, FMF-03-198-2 was identified as a pan-CDK kinase inhibitor with potent activity against numerous CMCG kinases, including CDK2, CDK5, CDK9, CDK16, and GSK3α [1]. This is reflected in the proliferation assay, where FMF-04-159-2 showed a much weaker anti-proliferative effect (IC50 = 1144 ± 190 nM) compared to the highly potent FMF-03-198-2 (IC50 = 5.1 ± 1.4 nM), consistent with its narrower target range [2].

kinase selectivity KiNativ profiling pan-CDK inhibition

Enhanced Cellular Potency vs. Reversible Analog FMF-04-159-R

The covalent binding mechanism of FMF-04-159-2 translates to a marked increase in cellular potency for CDK14 inhibition relative to its reversible counterpart. In the cellular NanoBRET assay, FMF-04-159-2 inhibits CDK14 with an IC50 of 39.6 ± 2.8 nM, while the reversible control FMF-04-159-R requires a significantly higher concentration, exhibiting an IC50 of 563 ± 145 nM—a 14-fold difference [1]. This differential is consistent with the covalent bond formation at C218, which enhances target residence time and overall cellular efficacy.

CDK14 cellular potency NanoBRET irreversible inhibition

Differentiated Kinase Binding Profile vs. Clinical Pan-CDK Inhibitor AT7519

FMF-04-159-2 exhibits a distinct kinase binding profile compared to the clinical pan-CMCG kinase inhibitor AT7519. In biochemical LanthaScreen binding assays, FMF-04-159-2 inhibits CDK14 with an IC50 of 88.0 ± 9.6 nM, whereas AT7519 is more potent against CDK14 (IC50 = 19.8 ± 2.7 nM) but also shows stronger activity against CDK2 (IC50 = 3.9 ± 0.7 nM) and CDK16 (IC50 = 11 ± 1.4 nM) [1]. This profile difference is further highlighted in cellular NanoBRET assays, where FMF-04-159-2 inhibits CDK2 with an IC50 of 256 ± 26 nM, while AT7519 is far more potent against CDK2 (IC50 = 969 ± 160 nM in NanoBRET) [2]. The relative sparing of CDK2 by FMF-04-159-2 contributes to its TAIRE kinase-biased selectivity profile, a key differentiator from AT7519's broader CMCG kinase inhibition.

kinase selectivity CDK14 vs. CDK2 TAIRE family

In Vivo Activity: Reduction of α-Synuclein Aggregation in Synucleinopathy Models

FMF-04-159-2 has demonstrated in vivo efficacy in reducing pathological α-synuclein (α-Syn) aggregation, a hallmark of Parkinson's disease. In α-Syn-humanized mice, continuous intracerebroventricular administration of FMF-04-159-2 (release rate of 0.35 mg/kg/day for 28 days) resulted in decreased total and pathologically aggregated α-Syn in the brain [1]. While a direct comparator for this specific endpoint is not available, this activity distinguishes FMF-04-159-2 from generic CDK inhibitors like AT7519, which lack reported efficacy in synucleinopathy models, and highlights its unique application in neurodegenerative disease research.

Parkinson's disease α-synuclein neurodegeneration

Suppression of Triple Negative Breast Cancer (TNBC) Progression via Wnt/β-Catenin Attenuation

FMF-04-159-2 has been shown to suppress the progression and metastasis of triple negative breast cancer (TNBC) in preclinical models. In a study published in Cell Reports, pharmacological inhibition of CDK14 by FMF-04-159-2 significantly inhibited the progression and metastasis of human TNBC cells, mechanistically linked to the attenuation of Wnt/β-catenin signaling [1]. While quantitative tumor growth inhibition data (e.g., TGI%) is not provided in the accessible abstracts, this functional activity in an oncogenic context differentiates FMF-04-159-2 from other CDK14 inhibitors that lack demonstrated anti-tumor efficacy. Furthermore, this activity is distinct from the cellular proliferation effects observed in HCT116 cells, where FMF-04-159-2 showed weak anti-proliferative activity (IC50 = 1144 nM), suggesting its anti-metastatic effects may be mediated through pathways beyond simple cell cycle arrest [2].

TNBC Wnt signaling cancer metastasis

FMF-04-159-2: Optimal Research and Preclinical Application Scenarios for Target Validation and Disease Modeling


Deconvolution of CDK14-Specific Biology Using Covalent Target Engagement and Washout Protocols

FMF-04-159-2 is ideally suited for experiments designed to isolate CDK14-dependent phenotypes from off-target kinase effects. The compound's covalent, irreversible binding to CDK14 at C218 enables sustained target engagement even after compound washout, a critical feature for deconvoluting CDK14-specific cellular functions. As recommended in the primary characterization study, researchers should utilize a washout protocol (e.g., 4-hour treatment with 1 μM FMF-04-159-2 followed by 2-hour washout) in parallel with the reversible control compound FMF-04-159-R to confidently assign observed biological changes to CDK14 inhibition [1]. This approach is essential for phospho-proteomics, cell cycle analysis, and other functional studies where minimizing off-target activity is paramount.

Investigating CDK14's Role in Wnt/β-Catenin-Driven Oncogenesis, Particularly Triple Negative Breast Cancer (TNBC)

FMF-04-159-2 is a valuable tool compound for preclinical research focused on the Wnt/β-catenin signaling pathway and its role in cancer. The compound has been validated to suppress the progression and metastasis of TNBC by attenuating Wnt/β-catenin signaling, making it a key reagent for studies aiming to validate CDK14 as a therapeutic target in Wnt-driven malignancies [2]. Given its weak anti-proliferative activity in some cancer cell lines (e.g., HCT116), researchers should anticipate context-dependent efficacy and design experiments to probe anti-metastatic rather than purely cytostatic effects. This scenario is particularly relevant for target validation studies and for exploring combination therapies that may synergize with CDK14 inhibition.

Elucidating CDK14's Contribution to Neurodegenerative Disease Pathology, Specifically Synucleinopathy

FMF-04-159-2 is uniquely positioned as a chemical probe for investigating CDK14's role in Parkinson's disease and related synucleinopathies. In vivo studies have demonstrated that continuous intracerebroventricular administration of FMF-04-159-2 reduces pathological α-synuclein aggregation in the brains of α-Syn-humanized mice, providing a pharmacologically tractable approach to target CDK14 in neurodegenerative contexts [3]. Researchers should consider this application when studying mechanisms of α-Syn clearance, neuroprotection, or when seeking to validate CDK14 as a disease-modifying target. The compound's validated in vivo activity in this disease model distinguishes it from other CDK inhibitors lacking such data.

High-Content Screening and Target Engagement Assays Requiring a Selective, Cell-Permeable Covalent CDK14 Probe

FMF-04-159-2 is a robust tool for high-content screening and cellular target engagement assays due to its well-characterized selectivity profile, covalent binding mechanism, and validated assays for monitoring target engagement (e.g., NanoBRET, competition pull-down with biotin-FMF-03-198-2) [4]. Its pan-TAIRE kinase activity, coupled with minimal off-target inhibition at relevant concentrations, makes it suitable for phenotypic screens aimed at identifying novel CDK14-dependent cellular processes. Procurement of FMF-04-159-2 should be prioritized over less selective alternatives (e.g., AT7519) when the experimental goal is to interrogate TAIRE kinase biology with minimal interference from CMCG kinase family members.

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31 linked technical documents
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